3-Chloro-4-cyanophenyl chloroformate
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Overview
Description
3-Chloro-4-cyanophenyl chloroformate is an organic compound with the molecular formula C8H3Cl2NO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group (-OCOCl) attached to a phenyl ring substituted with chlorine and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl chloroformate typically involves the reaction of 3-chloro-4-cyanophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3-Chloro-4-cyanophenol+Phosgene→3-Chloro-4-cyanophenyl chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the safety of handling phosgene.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyanophenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reaction with water to form 3-chloro-4-cyanophenol and carbon dioxide.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Amines: Used in the presence of a base to form carbamates.
Alcohols: React under basic conditions to form carbonates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Chloro-4-cyanophenol: Formed from hydrolysis.
Scientific Research Applications
3-Chloro-4-cyanophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyanophenyl chloroformate involves the formation of a reactive intermediate, which can then react with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity.
Benzyl Chloroformate: Used in the protection of amines in organic synthesis.
Uniqueness
3-Chloro-4-cyanophenyl chloroformate is unique due to the presence of both a chloro and a cyano group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H3Cl2NO2 |
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Molecular Weight |
216.02 g/mol |
IUPAC Name |
(3-chloro-4-cyanophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-7-3-6(13-8(10)12)2-1-5(7)4-11/h1-3H |
InChI Key |
GVUYQDUXUSBLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Cl)C#N |
Origin of Product |
United States |
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